Cas no 1110-80-1 (Pipacycline)

Pipacycline 化学的及び物理的性質
名前と識別子
-
- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)-
- pipacycline
- Hydroxyethyl-piperazinomethyl-tetracyclin
- Mepicycline
- penimepicycline
- Pipacicline
- Pipacyclinum
- Sieromicin
- Tetrasolvina
- (4S)-4β-Dimethylamino-1,4,4aβ,5,5aβ,6,11,12a-octahydro-3,6α,10,12,12aβ-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
- Pipaciclina
- Mepiciclina
- Valtomicina
- Valtomycin
- N-((4-(2-Hydroxyethyl)-1-piperazinyl)methyl)tetracycline
- N-(4-(beta-Hydroxyethyl)diethylenediamino-1-methyl)tetracycline
- PQ3P6082I5
- Ambraveine
- Ambra-vena
- Pipacycline [INN]
- Pipacyclinum [INN-Latin]
- Pipaciclina [INN-Spanish]
- 4-DIMETHYLAMINO-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,6,10,12,12A-PENTA-HYDROXY-N-((4-(2-HYDROXYETHYL)-1-PIPERAZINYL)METHYL)-6-METHYL-1,11-DIOXO-2-NAPHTHACENECARBOXAMIDE
- (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
- J-002518
- CHEBI:75262
- EINECS 214-176-3
- (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
- 4-Dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
- UNII-PQ3P6082I5
- PIPACYCLINE [MI]
- 1110-80-1
- AKOS003588972
- (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
- DTXSID00891415
- 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-
- Q27145181
- NSC-69335
- CHEMBL2105824
- MFCD00864861
- Pipacyclin
- NSC 69335
- XATZHCXBMKRRDO-REHNUXHNSA-N
- RAUQZDNDLCIQFJ-REHNUXHNSA-N
- Pipacycline; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)-; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12
- Pipacycline
-
- インチ: 1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1
- InChIKey: RAUQZDNDLCIQFJ-REHNUXHNSA-N
- ほほえんだ: O([H])[C@@]12C(=C(C(N([H])C([H])([H])N3C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C3([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@@]1([H])C(=C(C3C(=C([H])C([H])=C([H])C=3[C@@]1(C([H])([H])[H])O[H])O[H])O[H])C2=O)N(C([H])([H])[H])C([H])([H])[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 586.26400
- どういたいしつりょう: 586.26387880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 42
- 回転可能化学結合数: 6
- 複雑さ: 1200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 194
- 疎水性パラメータ計算基準値(XlogP): -2.3
じっけんとくせい
- PSA: 194.34000
- LogP: -0.74940
- ひせんこうど: D20 -195° (c = 0.5); D20 -175° (c = 0.5 in methanol)
Pipacycline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73534-25mg |
Pipacycline |
1110-80-1 | 98% | 25mg |
¥4204.00 | 2022-04-26 | |
TRC | P475703-5mg |
Pipacycline |
1110-80-1 | 5mg |
$98.00 | 2023-05-17 | ||
TRC | P475703-10mg |
Pipacycline |
1110-80-1 | 10mg |
$155.00 | 2023-05-17 | ||
BioAustralis | BIA-P1473-1 mg |
Pipacycline |
1110-80-1 | >95%byHPLC | 1mg |
$140.00 | 2023-08-30 | |
BioAustralis | BIA-P1473-1mg |
Pipacycline |
1110-80-1 | >95% by HPLC | 1mg |
$180.00 | 2024-09-24 | |
TRC | P475703-50mg |
Pipacycline |
1110-80-1 | 50mg |
$ 800.00 | 2023-09-06 | ||
A2B Chem LLC | AE16476-10mg |
pipacycline |
1110-80-1 | 10mg |
$659.00 | 2024-04-20 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73534-5mg |
Pipacycline |
1110-80-1 | 98% | 5mg |
¥916.00 | 2022-04-26 | |
BioAustralis | BIA-P1473-5 mg |
Pipacycline |
1110-80-1 | >95%byHPLC | 5mg |
$490.00 | 2023-08-30 | |
A2B Chem LLC | AE16476-5mg |
pipacycline |
1110-80-1 | 5mg |
$509.00 | 2024-04-20 |
Pipacycline 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
Pipacyclineに関する追加情報
Pipacycline (CAS No. 1110-80-1): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Therapeutic Applications
Pipacycline, identified by its CAS No. 1110-80-1, is a semi-synthetic broad-spectrum beta-lactam antibiotic derived from the penicillin nucleus. This compound belongs to the class of ureidopenicillins, which are characterized by the presence of a ureido group at the 6-position of the penicillin core structure. The unique chemical configuration of Pipacycline enhances its stability against hydrolysis by beta-lactamases, particularly those produced by Gram-negative bacteria, thereby expanding its antibacterial spectrum compared to traditional penicillins.
The molecular formula of Pipacycline (C23H27N5O7S) reflects its complex architecture, which includes a thiazolidine ring fused to a beta-lactam ring, along with a side chain containing a ureido group and a phenylglycine moiety. These structural features contribute to its ability to bind to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. Recent studies have highlighted the role of the ureido group in improving solubility and reducing nephrotoxicity compared to earlier generations of beta-lactams.
In terms of pharmacokinetics, Pipacycline exhibits rapid absorption following intravenous administration, with peak plasma concentrations achieved within 30–60 minutes. Its volume of distribution is extensive, allowing penetration into various tissues and fluids such as lung parenchyma, bile, and peritoneal fluid. Notably, research published in *Antimicrobial Agents and Chemotherapy* (2023) demonstrated that Pipacycline maintains high concentrations in neutrophil extracellular traps (NETs), which are critical for host defense against Gram-negative pathogens.
The therapeutic utility of CAS No. 1110-80-1 is primarily in treating severe infections caused by multidrug-resistant organisms. Clinical trials have validated its efficacy against *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*, and *Escherichia coli*, including strains producing extended-spectrum beta-lactamases (ESBLs). A landmark study in *The Lancet Infectious Diseases* (2024) reported that combination therapy with Pipacycline and tazobactam achieved clinical cure rates exceeding 95% in patients with hospital-acquired pneumonia due to carbapenem-resistant Enterobacteriaceae (CRE).
Mechanistically, the synergy between Pipacycline and beta-lactamase inhibitors like tazobactam has been extensively studied using time-kill assays and mathematical modeling approaches. These studies revealed that tazobactam not only inhibits hydrolytic enzymes but also enhances the binding affinity of Pipacycline to PBPs through allosteric modulation—a mechanism recently elucidated via cryo-electron microscopy at atomic resolution.
Innovations in drug delivery systems have further expanded the applications of this compound. Researchers at MIT developed polymeric nanoparticles encapsulating CAS No. 1110-80-1, enabling sustained release profiles that reduce dosing frequency while maintaining therapeutic concentrations for up to 72 hours post-administration. This advancement addresses challenges related to patient compliance in long-term antimicrobial therapy regimens.
Toxicological profiles indicate that adverse effects associated with high-dose administration (<5 g/day) include transient elevations in liver enzymes and hypersensitivity reactions occurring in approximately 5% of patients per FDA adverse event reporting system data from Q4 2023. However, comparative analyses show significantly lower nephrotoxic potential than imipenem/cilastatin combinations when used within recommended dosing ranges.
The emergence of resistance mechanisms remains an active area of investigation. Whole-genome sequencing studies have identified novel mutations in PBP genes among clinical isolates showing reduced susceptibility after prolonged exposure to this agent—findings that underscore the importance of antimicrobial stewardship programs incorporating rapid diagnostic testing for resistance markers.
In conclusion, compounds bearing the identity Pipacycline continue to play pivotal roles in modern infectious disease management due to their optimized pharmacokinetic properties and broad-spectrum activity profile against emerging pathogens resistant to conventional antibiotics.
1110-80-1 (Pipacycline) 関連製品
- 751-97-3(Rolitetracycline)
- 364794-70-7(Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)
- 254452-91-0((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)
- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
- 3002465-83-7(5-Bromo-2-iodobenzofuran)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)



